molecular formula C12H18N2O B12923059 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol CAS No. 143525-63-7

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol

Cat. No.: B12923059
CAS No.: 143525-63-7
M. Wt: 206.28 g/mol
InChI Key: KURHSCLEIMIRAB-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a phenyl ring substituted with an amino group at the para (4-) position and an ethyl group at the meta (3-) position. The pyrrolidine ring is substituted with a hydroxyl group at the 3-position.

Properties

CAS No.

143525-63-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-amino-3-ethylphenyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c1-2-9-7-10(3-4-12(9)13)14-6-5-11(15)8-14/h3-4,7,11,15H,2,5-6,8,13H2,1H3

InChI Key

KURHSCLEIMIRAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N2CCC(C2)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the synthesis can involve the reaction of 4-amino-3-ethylbenzaldehyde with pyrrolidine under specific conditions to form the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. This compound may act on various pathways, including those involved in neurotransmission and enzyme activity, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase molecular weight and polarity compared to alkyl groups (e.g., ethyl in the target compound).
  • Amino group position: Para-substitution (4-NH₂) in the target compound may enhance electronic conjugation compared to ortho-substituted analogs (e.g., 2-NH₂ in ).

Modifications to the Pyrrolidine Ring

Compound Name Pyrrolidine Modification Molecular Formula Molar Mass (g/mol) Key Properties Source
1-(2-Aminoethyl)pyrrolidin-3-ol 2-Aminoethyl side chain C₆H₁₄N₂O 130.19 Boiling point: 245°C; Density: 1.103
1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chlorobenzyl substitution C₁₁H₁₄ClNO 211.69 Lipophilic due to Cl and benzyl

Key Observations :

  • Hydroxyl vs. carboxyl groups : The target compound’s hydroxyl group (pyrrolidin-3-ol) contrasts with carboxylic acid derivatives (e.g., ), affecting hydrogen-bonding capacity and solubility.
  • Side-chain modifications: Aminoethyl () or benzyl () groups alter steric bulk and interactions with biological targets.

Physicochemical and Hazard Profile Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Hazard Class Notable Applications
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol N/A N/A Irritant Potential kinase inhibitor scaffold
1-(2-Aminoethyl)pyrrolidin-3-ol 245 1.103 N/A Intermediate in drug synthesis
[1-(4-Aminophenyl)pyrrolidin-3-yl]methanol N/A N/A N/A Research reagent

Inferences for Target Compound :

  • The absence of hazardous labeling in analogs (except ) suggests manageable toxicity profiles for further development.

Biological Activity

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.

Chemical Structure

The chemical structure of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol can be represented as follows:

C12H17N1O1\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{1}

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of functional groups such as amines and hydroxyls in the structure enhances their antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-olE. coli31.25 μg/mL
Related Pyrrolidine DerivativeS. aureus15.62 μg/mL
Related Pyrrolidine DerivativeP. aeruginosa62.50 μg/mL

Antioxidant Activity

Pyrrolidine derivatives have been studied for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented, suggesting its potential use in therapeutic applications targeting oxidative damage.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in relation to acetylcholinesterase (AChE) inhibition. Inhibition of AChE is a significant mechanism for treating neurodegenerative diseases like Alzheimer's disease.

Case Study: AChE Inhibition
In a study focusing on molecular docking simulations, it was found that 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol exhibited strong binding affinity to the active site of AChE. The interactions involved hydrogen bonding with key amino acid residues, which is critical for its inhibitory action.

The biological activity of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol can be attributed to its structural features that facilitate interactions with biological targets:

  • Hydrogen Bonding : The hydroxyl group (-OH) forms hydrogen bonds with amino acids in target proteins.
  • π-π Interactions : The aromatic ring system allows for π-stacking interactions with aromatic residues in proteins.
  • Lipophilicity : The ethyl group enhances the lipophilic nature, aiding in membrane permeability and interaction with cellular targets.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-ol:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects against various cell lines, indicating the need for further investigation into its cytotoxic properties.
  • Molecular Docking Studies : Computational analyses have demonstrated favorable binding energies when interacting with AChE and other relevant enzymes, supporting its use as a lead compound for drug development.

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